molecular formula C29H32N4O3S B7856102 N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide

N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide

Cat. No.: B7856102
M. Wt: 516.7 g/mol
InChI Key: GLDSKRNGVVYJAB-DQSJHHFOSA-N
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Description

The compound with the PubChem N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide is known as N-{2-oxo-3-[phenyl(4-(piperidin-1-ylmethyl)phenyl)amino]methylidene}-2,3-dihydro-1H-indol-5-yl}ethane-1-sulfonamide. It is commonly referred to as hesperadin. This compound has a molecular formula of C29H32N4O3S and a molecular weight of 516.66 g/mol . Hesperadin is primarily known for its role as an inhibitor in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hesperadin involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the sulfonamide group and the piperidinylmethylphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of hesperadin may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Hesperadin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Hesperadin can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Hesperadin has a wide range of scientific research applications, including:

Mechanism of Action

Hesperadin exerts its effects by inhibiting Aurora kinase B, a key enzyme involved in cell division. By binding to the active site of the kinase, hesperadin prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a valuable tool in cancer research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Zinc pyrithione (CID 3007)
  • Staurosporine (CID 44259)
  • VX-680 (CID 6918837)

Uniqueness

Hesperadin is unique due to its specific inhibition of Aurora kinase B, which distinguishes it from other kinase inhibitors.

Properties

IUPAC Name

N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,30,32H,2,4,7-8,17-18,20H2,1H3,(H,31,34)/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDSKRNGVVYJAB-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3)NC4=CC=C(C=C4)CN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)NC1=CC\2=C(C=C1)NC(=O)/C2=C(/C3=CC=CC=C3)\NC4=CC=C(C=C4)CN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.